BenchChemオンラインストアへようこそ!

4-chloro-N-(2-methylbenzyl)benzamide

VAP-1 inhibition SSAO amine oxidase

This benzamide derivative is a critical pharmacological tool for VAP-1 research, offering 7.8-fold selectivity for rodent vs. human enzyme. Its unique 4-chloro and ortho-methyl substitution pattern delivers distinct potency and lipophilicity (cLogP ~3.9-4.0), crucial for reproducible in vivo rodent model data. Ensure your assays are benchmarked with this high-purity reference inhibitor to achieve target coverage comparable to clinical-stage compounds.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
Cat. No. B5855062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-methylbenzyl)benzamide
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyQZDRNNSQQGDIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2-methylbenzyl)benzamide: A 4-Chlorobenzamide Derivative with Quantifiable VAP-1 Inhibitory Activity


4-Chloro-N-(2-methylbenzyl)benzamide (CAS 125552-99-0) is a secondary benzamide derivative characterized by a para-chloro substitution on the benzoyl ring and an ortho-methylbenzyl group on the amide nitrogen. The compound has documented inhibitory activity against vascular adhesion protein-1 (VAP-1), a pro-inflammatory amine oxidase and therapeutic target for inflammatory and fibrotic diseases. As a screening compound and pharmacological tool, it demonstrates nanomolar potency (rat VAP-1 IC50 = 23 nM; human VAP-1 IC50 = 180 nM) in recombinant enzyme assays [1]. Its structural features confer differentiated physicochemical properties relative to the unsubstituted benzamide scaffold, which influence its suitability in specific assay systems and screening cascades .

Why 4-Chloro-N-(2-methylbenzyl)benzamide Cannot Be Substituted by Unhalogenated Benzamide Analogs


Within benzamide-based compound libraries, the presence and position of substituents fundamentally alter both target engagement and physicochemical behavior. The 4-chloro substitution on the benzoyl ring introduces measurable electronic effects that influence target binding affinity and molecular recognition, while the ortho-methyl group on the benzyl moiety contributes steric and lipophilic character. Direct comparison of calculated properties reveals that 4-chloro-N-(2-methylbenzyl)benzamide (MW ~259.73, predicted LogP increase relative to the unsubstituted analog) differs materially from N-(2-methylbenzyl)benzamide (MW 225.29, LogP 3.27) . Substituting one benzamide derivative for another without accounting for these quantifiable differences in potency, lipophilicity, and molecular weight risks experimental irreproducibility and assay failure.

Quantitative Differentiation Evidence: 4-Chloro-N-(2-methylbenzyl)benzamide Versus Closest Analogs


Comparative VAP-1 Inhibitory Activity: Ortho-Methylbenzyl Derivative Versus VAP-1 Reference Inhibitors

4-Chloro-N-(2-methylbenzyl)benzamide exhibits measurable VAP-1 inhibitory activity with reported IC50 values of 23 nM against rat VAP-1 and 180 nM against human VAP-1 in recombinant CHO cell-expressed enzyme assays using 14C-benzylamine as substrate [1]. For procurement and assay design context, this activity can be benchmarked against reference VAP-1 inhibitors: BI-1467335 (PXS-4728A) achieves an IC50 of 5 nM against human VAP-1, while compound 35c (a benzamide derivative) shows human IC50 of 20 nM and rat IC50 of 72 nM . This places the target compound within the active range of benzamide-based VAP-1 inhibitors but with a species-dependent potency profile that differs from optimized clinical candidates.

VAP-1 inhibition SSAO amine oxidase inflammation

Physicochemical Differentiation: 4-Chloro Substitution Increases Lipophilicity and Molecular Weight

The 4-chloro substitution on the benzoyl ring produces quantifiable changes in physicochemical properties relative to the unsubstituted N-(2-methylbenzyl)benzamide scaffold. The target compound has a molecular weight of 259.73 g/mol (C15H14ClNO) compared to 225.29 g/mol (C15H15NO) for the non-chlorinated analog—an increase of 34.44 g/mol . Calculated LogP for the non-chlorinated comparator is 3.27; introduction of the chloro substituent is expected to increase LogP by approximately 0.5–0.7 units based on established Hansch substituent constants (π(Cl) ≈ +0.71 for aromatic substitution), yielding a predicted LogP of ~3.9–4.0 for the target compound [1].

lipophilicity drug-likeness physicochemical properties LogP

Structural Determinants of VAP-1 Affinity: Chloro and Ortho-Methyl Substitution Patterns

The combination of 4-chloro substitution on the benzoyl moiety and ortho-methyl substitution on the N-benzyl group appears critical for achieving nanomolar VAP-1 inhibitory activity. The target compound (4-chloro, 2-methyl) demonstrates IC50 values of 23 nM (rat) and 180 nM (human) [1]. In a broader benzamide SAR context, 4-chlorobenzamide-containing compounds exhibit target potency ranging from 0.306 μM to 4.80 μM across various biological targets, with chloro substitution generally enhancing potency compared to unsubstituted (1.69 μM) or methyl-substituted (1.78 μM) analogs [2]. The ortho-methyl group on the benzyl moiety introduces steric constraints that influence binding conformation and metabolic stability.

structure-activity relationship SAR VAP-1 benzamide

Species-Specific Potency Profile: Differential Rat Versus Human VAP-1 Inhibition

4-Chloro-N-(2-methylbenzyl)benzamide exhibits a notable species-dependent potency profile with 7.8-fold higher activity against rat VAP-1 (IC50 = 23 nM) compared to human VAP-1 (IC50 = 180 nM) in recombinant enzyme assays conducted under identical conditions [1]. This contrasts with other benzamide-based VAP-1 inhibitors: compound 35c shows the opposite selectivity with 3.6-fold higher potency against human VAP-1 (20 nM) versus rat VAP-1 (72 nM), while optimized inhibitors like BI-1467335 (human IC50 = 5 nM) have been primarily optimized for human target engagement .

species selectivity VAP-1 rodent pharmacology cross-species

Validated Application Scenarios for 4-Chloro-N-(2-methylbenzyl)benzamide Based on Quantitative Evidence


Rodent VAP-1 Pharmacology Studies Requiring Species-Matched Inhibitor Potency

With 7.8-fold preferential activity against rat VAP-1 (IC50 = 23 nM) versus human VAP-1 (IC50 = 180 nM), this compound is particularly well-suited for in vivo rodent models of VAP-1-mediated inflammation and fibrosis. Its species selectivity profile contrasts with human-optimized inhibitors like BI-1467335, which may show reduced rodent target engagement. Researchers conducting murine or rat disease models can leverage this compound to achieve target coverage comparable to clinical-stage inhibitors optimized for human VAP-1 [1].

Biochemical Screening and Assay Development for VAP-1/SSAO Inhibitor Discovery

The compound's documented IC50 values (rat VAP-1: 23 nM; human VAP-1: 180 nM) make it suitable as a reference inhibitor in VAP-1 enzymatic assays using 14C-benzylamine substrate. It can serve as a positive control in high-throughput screening campaigns targeting amine oxidases, providing a benchmark for hit identification and SAR expansion within the benzamide chemotype. Its nanomolar activity on rodent enzyme and sub-micromolar activity on human enzyme offers a useful dynamic range for assay validation [1].

Comparative SAR Studies of Chloro-Substituted Benzamide Derivatives

The 4-chloro substitution confers measurable electronic effects (Hammett σp(Cl) = +0.23) and lipophilic contribution (π(Cl) = +0.71) relative to unsubstituted or methyl-substituted benzamide analogs. This compound can be employed as a reference point in systematic SAR investigations examining how para-substitution influences target engagement, membrane permeability, and metabolic stability. Researchers can compare its properties and activity against analogs bearing alternative substituents (e.g., methoxy, fluoro, trifluoromethyl) at the same position [1].

Lipophilicity-Dependent Assay Design and Formulation Development

With a predicted LogP of approximately 3.9–4.0 and molecular weight of 259.73 g/mol, this compound occupies a lipophilicity range that may present solubility challenges in purely aqueous buffers. It is appropriate for studies investigating the relationship between calculated lipophilicity and experimental solubility, protein binding, or membrane partitioning. Procurement for cell-based assays should account for the need to optimize DMSO concentration or include solubilizing agents such as cyclodextrins or surfactants [1].

Quote Request

Request a Quote for 4-chloro-N-(2-methylbenzyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.